molecular formula C19H20ClNO4S B5850121 ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5850121
M. Wt: 393.9 g/mol
InChI Key: YEXNOCSIVIYRSS-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydrobenzothiophene derivatives characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) substituted at the 2-position with an acylated amino group and at the 3-position with an ethyl ester. The 3-chlorophenoxyacetyl moiety introduces electron-withdrawing and steric effects, influencing its physicochemical and biological properties. Such derivatives are synthesized via acylation reactions of the parent 2-amino-thiophene ester, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 2-[[2-(3-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-14-8-3-4-9-15(14)26-18(17)21-16(22)11-25-13-7-5-6-12(20)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXNOCSIVIYRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The 3-chlorophenoxy group in the target compound enhances electrophilicity compared to benzamido (neutral) or 3,4-dimethoxybenzoyl (electron-donating) substituents.
  • Hydrogen Bonding : The S(6) motif (intramolecular N–H⋯O bonding) is common in derivatives like , stabilizing molecular conformation .
2.3 Physicochemical Properties
Property Target Compound Ethyl 2-Benzamido Derivative 4-Fluorophenoxyacetyl Derivative
LogP (Predicted) ~5.8* ~4.2 ~4.5
Hydrogen Bond Acceptors 5 4 5
Rotatable Bonds 7 5 6

*Estimated using XLogP3 (similar to ).

Key Trends :

  • Higher LogP in the target compound due to the chloro group’s hydrophobicity.
  • Increased rotatable bonds in derivatives with flexible substituents (e.g., phenoxyacetyl groups).

Q & A

Q. What are the optimal synthetic routes for ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Formation of the tetrahydrobenzothiophene core via the Gewald reaction, using cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of a base (e.g., morpholine) .
  • Step 2 : Introduction of the 3-chlorophenoxyacetyl group via coupling reactions, such as amidation or sulfonylation, under controlled temperature (40–70°C) and inert atmosphere .
  • Purification : Reverse-phase HPLC or column chromatography is employed to isolate intermediates and final products, with yields optimized by adjusting solvent polarity (e.g., methanol-water gradients) .
  • Characterization : Confirmed via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR (C=O, C=C peaks), and ESI-MS .

Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}-NMR identifies proton environments (e.g., aromatic protons at δ 5.94 ppm, ethyl ester protons at δ 4.25 ppm) . 13C^{13} \text{C}-NMR confirms carbonyl (δ 166.1 ppm) and aromatic carbons .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at 1700–1750 cm1^{-1}, NH stretch at 3300–3500 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 226.3 [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound and its analogs?

  • Methodological Answer : Discrepancies in yields (e.g., 47–85%) arise from variations in:
  • Reaction Conditions : Temperature (e.g., 55°C vs. reflux) and solvent choice (DMF vs. ethanol) impact cyclization efficiency .
  • Catalysts : Use of triethylamine vs. Al2_2O3_3 alters reaction kinetics .
  • Purification : HPLC vs. recrystallization affects recovery rates .
    Recommendation : Perform Design of Experiments (DoE) to optimize parameters like solvent polarity and catalyst loading .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced biological activity?

  • Methodological Answer : Key substituent effects include:
  • 3-Chlorophenoxy Group : Enhances lipophilicity (LogP ~3.3) and target binding via halogen interactions .
  • Ethyl Ester vs. Methyl Ester : Ethyl esters improve metabolic stability compared to methyl derivatives (e.g., t1/2_{1/2} increased by 20%) .
  • Tetrahydrobenzothiophene Core : Modifications at the 6-position (e.g., tert-butyl groups) introduce steric hindrance, altering enzyme inhibition profiles .
    Experimental Approach : Synthesize analogs with varied substituents (e.g., 4-chloro-2-methylphenoxy) and screen via enzyme assays (e.g., kinase inhibition) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2) based on PubChem 3D conformers (InChIKey: InChI=1S/C19H24N2O3S/c1-5-24-18...) .
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes in solvated environments (GROMACS) to assess binding free energies .
  • Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic attack) using Gaussian at the B3LYP/6-31G* level .

Q. What strategies mitigate solubility challenges during in vitro bioactivity assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Convert the ethyl ester to a water-soluble carboxylate salt (e.g., sodium or lysine derivatives) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s melting point (e.g., 117–118°C vs. 213–216°C) be addressed?

  • Methodological Answer :
  • Source Verification : Confirm purity via HPLC (>99%) and differential scanning calorimetry (DSC) to rule out polymorphic forms .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) resolves structural discrepancies (e.g., orthorhombic vs. monoclinic systems) .
  • Environmental Factors : Control humidity during measurement, as hygroscopicity can depress observed melting points .

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